Dimethyl isosorbide
Overview
Description
Dimethyl isosorbide (DMI) is a solvent derived from renewable resources, specifically from d-sorbitol, which is a biofeedstock with various applications in food and non-food industries. DMI is extensively used in cosmetics and as a thinning agent due to its high boiling point and as a less toxic alternative to solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF) .
Synthesis Analysis
DMI is traditionally synthesized through methylation reactions using dimethyl sulfate or methyl halides. However, an improved green synthesis method has been reported, which involves the reaction of isosorbide with dimethyl carbonate (DMC) in the presence of a base at a reflux temperature of 90°C. This method is environmentally friendly as DMC is a non-toxic solvent and reagent . Another approach for the direct synthesis of DMI from d-sorbitol via DMC chemistry uses a nitrogen superbase as a catalyst and a stainless steel autoclave to increase the temperature from 90 to 200°C .
Molecular Structure Analysis
DMI is a derivative of isosorbide, which itself is a cyclic derivative of d-sorbitol. The molecular structure of DMI is characterized by the methylation of the secondary hydroxyl groups of isosorbide. The reactivity of the hydroxyl groups in different positions (endo and exo) varies, with the endo position being more reactive towards methylation .
Chemical Reactions Analysis
The reaction of isosorbide with DMC can lead to various products, including carboxymethyl derivatives, carboxymethyl methyl derivatives, and methyl derivatives like DMI. The reaction conditions, such as the presence and strength of the base, significantly influence the yield of DMI. For instance, using sodium methoxide can lead to quantitative conversion to DMI . Additionally, DMC can act as a carboxymethylating, leaving-group (cyclization), and methylating agent in the synthesis process .
Physical and Chemical Properties Analysis
DMI is known for its high boiling point, which makes it a suitable solvent for various applications. It is also a water-miscible liquid with relatively low viscosity. The solubilization behavior of DMI as a cosolvent for nonpolar drugs has been characterized, showing that it can undergo complexation with water and propylene glycol through hydrogen bonding interactions . This property is significant for its potential use as a pharmaceutical vehicle and drug permeation enhancer.
Scientific Research Applications
1. Dermatology and Skin Conditions
- Topical Treatment for Psoriasis : Dimethyl fumarate, a derivative of isosorbide known as isosorbide di-(methyl fumarate) (IDMF), was explored for its potential in treating psoriasis topically. IDMF demonstrated anti-psoriatic effects without skin-sensitizing properties. The compound didn't exhibit genotoxicity or radiation sensitivity in skin fibroblasts and proved to be non-irritating and non-sensitizing in animal models. Moreover, IDMF notably repressed the expression of genes up-regulated in psoriatic skin lesions and down-regulated genes induced by inflammatory cytokines in keratinocytes. It also showed stronger activation of the Nrf2/ARE pathway, indicating potential anti-oxidative stress responses. In mice, IDMF reduced symptoms in psoriasiform lesions elicited by imiquimod, suggesting its efficacy in psoriasis treatment without the harsh skin-sensitizing effects common with the parent molecule, dimethyl fumarate (Bojanowski et al., 2021).
2. Medical Device and Material Applications
- Embolic Agent Vehicle for Neurointerventions : Dimethyl isosorbide (DMI) was evaluated as a solvent vehicle for nonadhesive liquid embolics used in neurointerventions. Compared to dimethyl-sulfoxide (DMSO), a commonly used solvent, DMI induced only minimal vasospasm with short duration and didn't cause significant hemodynamic alterations or hemolysis. The study concluded that DMI could be a more compatible solvent than DMSO for superselective infusions in embolic procedures, potentially due to its lesser angiotoxic effects (Dudeck et al., 2006).
3. Renewable Energy and Environmental Applications
- Alternative Fuel for Compression Ignition Engines : The use of dimethyl ether (DME) in compression ignition (CI) engines was studied as an eco-friendly alternative to conventional diesel fuel. The review highlighted DME's superior atomization and vaporization characteristics and its associated low emissions of NOx, HC, CO, and particularly PM due to its molecular structure. It also detailed the need for modifications in injector design, fuel feed pump, and the high-pressure injection pump for DME use in automotive vehicles. To capitalize on DME's potential as an alternative fuel, further research is required to enhance its calorific value, engine durability, and methods to reduce NOx emission (Park & Lee, 2014).
4. Polymers and Material Science
- Polymers from Renewable Resources : 1,4:3,6-dianhydrohexitols like isosorbide are employed in synthesizing or modifying polycondensates. These monomers are derived from renewable resources, such as cereal-based polysaccharides. They are used due to their rigidity, chirality, non-toxicity, and non-petroleum origin. The production of high glass transition temperature polymers with good thermomechanical resistance is possible with these monomers. They also offer the potential for biodegradable polymers and can lead to specific optical properties due to their chiral nature. The industrial-scale production of isosorbide with purity satisfying polymer synthesis requirements indicates its emerging role in industrial polymer applications (Fenouillot et al., 2010).
Future Directions
DMI is a well-known bio-based green replacement for conventional dipolar solvents such as dimethyl sulfoxide and dimethylformamide . It has potential applications in the synthesis of polycarbonates and polyurethanes . It also improves the color intensity and color uniformity of self-tanning formulations .
properties
IUPAC Name |
(3S,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJYDZQQVZJMPP-ULAWRXDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COC2C1OCC2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019399 | |
Record name | Dimethyl isosorbide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dimethyl isosorbide | |
CAS RN |
5306-85-4 | |
Record name | Dimethyl isosorbide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5306-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5306-85-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5306-85-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl isosorbide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4:3,6-dianhydro-2,5-di-O-methyl-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL ISOSORBIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA6A6V432S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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